molecular formula C8H7F3O2 B1425886 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol CAS No. 349-66-6

2-(Hydroxymethyl)-5-(trifluoromethyl)phenol

Cat. No. B1425886
CAS RN: 349-66-6
M. Wt: 192.13 g/mol
InChI Key: SVZVTDLPRSNCPL-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 . It is also known by the IUPAC name 4-(hydroxymethyl)-2-(trifluoromethyl)phenol .


Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol consists of a phenol group with a hydroxymethyl group (-CH2OH) and a trifluoromethyl group (-CF3) attached to the aromatic ring . The InChI code for this compound is 1S/C8H7F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,12-13H,4H2 .


Chemical Reactions Analysis

Phenols, such as 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol include a density of 1.3±0.1 g/cm3, a boiling point of 147.5±0.0 °C at 760 mmHg, and a vapour pressure of 3.5±0.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 40.0±3.0 kJ/mol and a flash point of 65.6±0.0 °C .

Scientific Research Applications

Chemical Synthesis

  • Phenol derivatives, including 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol, are used in chemical synthesis. For instance, benzylic C-H trifluoromethylation of phenol derivatives is significant for the synthesis of potent inhibitors like enoyl-acyl carrier protein reductase (FabI) inhibitors (Egami, Ide, Kawato, & Hamashima, 2015).

Molecular Structure Studies

  • Compounds like 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol are studied for their molecular geometry and hydrogen bonding, providing insights into their chemical behavior. For instance, the intramolecular hydrogen bonding and molecular geometry of 2‐trifluoromethylphenol have been extensively studied (Kovács, Kolossváry, Csonka, & Hargittai, 1996).

Sensor Development

  • This compound is utilized in the development of sensors. For example, a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform was synthesized using 2-(hydroxymethyl)-4-methyl-6-((quinolinyl-8-imino)methyl)phenol (HMQP), demonstrating high selectivity and sensitivity (Zhou, Yu, Guo, Tang, Zhang, & Liu, 2010).

Safety And Hazards

The safety data sheet for 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

properties

IUPAC Name

2-(hydroxymethyl)-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZVTDLPRSNCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259648
Record name 2-Hydroxy-4-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-5-(trifluoromethyl)phenol

CAS RN

349-66-6
Record name 2-Hydroxy-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-4-(trifluoromethyl)benzoic acid (5.0 g, 24.3 mmol) in dry DEE (150 ml), under nitrogen atmosphere, lithium aluminium hydride (1.11 g, 29.2 mmol) was added in portions. The reaction mixture was stirred for 12 h at ambient temperature and then quenched with water and NaOH (5 M). Aqueous HCl (10%) was added and the aqueous phase was extracted with EtOAc. The combined organic phases were dried (Na2SO4), filtered and evaporated to dryness. The residue was purified by flash column chromatography (isooctane/EtOAc 1:1) to give the title compound (2.55 g). MS m/z (rel. intensity, 70 eV) 192 (M+, 32), 174 (45), 146 (bp), 145 (62), 96 (54).
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5 g
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1.11 g
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Synthesis routes and methods II

Procedure details

To a solution of 600 mg (2.91 mmol) of 2-hydroxy-4-trifluoromethyl-benzoic acid in THF (3 ml) were added dropwise 5.82 ml of a 1 molar solution of BH3-THF complex in THF at 0° C. After the reaction mixture was stirred for 18 h at RT, water was added to destroy excess reducing agent. Then 15 ml of 2N NaOH-solution were added and the mixture was stirred for 30 min. Then ether (10 ml) was added and the aqueous phase was separated. The volatile solvents of the organic phase were removed and the remaining residue was combined with the aqueous phase. The pH of the aqueous phase was then carefully adjusted to 6-7 by addition of dilute acetic acid at 0° C. and the mixture was extracted with ether. The combined extracts were then dried (MgSO4) and concentrated to yield 649 mg (93%) of crude 2-hydroxymethyl-5-trifluoromethyl-phenol (purity ˜80%) as a light yellow oil. MS (ISP) 191.2 (M−H)−.
Quantity
600 mg
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reactant
Reaction Step One
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solution
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol
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